6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Material: The reaction begins with 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline.
Acylation: The starting material is reacted with propionic anhydride or propionyl chloride in the presence of pyridine to yield 6-chloro-4-oxo-1-propionyl-1,2,3,4-tetrahydroquinoline.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It can modulate signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline: Known for its anti-inflammatory properties.
6-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline: A precursor in the synthesis of various derivatives.
Uniqueness
6-Chloro-4-oximino-1-isovaleryl-1,2,3,4-tetrahydroquinoline is unique due to its specific isovaleryl substitution, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
81892-38-8 |
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Molecular Formula |
C14H17ClN2O2 |
Molecular Weight |
280.75 g/mol |
IUPAC Name |
1-[(4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)7-14(18)17-6-5-12(16-19)11-8-10(15)3-4-13(11)17/h3-4,8-9,19H,5-7H2,1-2H3/b16-12- |
InChI Key |
AHNPJQHOUHIVKU-VBKFSLOCSA-N |
Isomeric SMILES |
CC(C)CC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |
Canonical SMILES |
CC(C)CC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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